WZ3146 is a novel compound classified as a mutant-selective inhibitor of the epidermal growth factor receptor, specifically targeting mutant forms such as EGFR L858R, EGFR L858R/T790M, and EGFR E746_A750. This compound has shown promise in the treatment of cancers driven by these mutations, particularly gliomas, where it interacts with the KIF4A protein, which is overexpressed in these tumors. WZ3146 is characterized by its irreversible binding to the target receptors, which enhances its therapeutic efficacy against resistant cancer cell lines .
The synthesis of WZ3146 involves a multi-step process that can be broken down into several key stages:
WZ3146 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula for WZ3146 is C19H19F3N4O, with a molecular weight of approximately 396.37 g/mol. The structure features:
These structural components are crucial for its interaction with mutant forms of the epidermal growth factor receptor .
WZ3146 undergoes various chemical reactions that enhance its synthesis and application:
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction .
WZ3146 operates primarily through the inhibition of mutant epidermal growth factor receptors. The mechanism involves:
WZ3146 exhibits several notable physical and chemical properties:
The primary applications of WZ3146 are in scientific research and clinical settings aimed at treating cancers associated with specific mutations in the epidermal growth factor receptor. Its selective inhibition profile makes it a candidate for targeted therapies in oncology, particularly for patients who have developed resistance to conventional treatments . Additionally, ongoing research continues to explore its efficacy against other forms of cancer driven by similar mutations.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2